2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5OS2 and its molecular weight is 421.54. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
The compound and its derivatives have been studied for their antibacterial properties. One study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including structures similar to the compound . These derivatives demonstrated significant antibacterial activity, marking them as potential candidates for antibacterial agent development (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidant Activities
Compounds structurally related to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their antioxidant activities. For instance, certain derivatives have shown potent antioxidant activity, measured through methods like DPPH radical scavenging activity and Ferric ions reducing antioxidant power (Naraboli & Biradar, 2017).
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic and anticancer potential of compounds similar to this compound. Notably, some derivatives have demonstrated cytotoxic activity against human cancer cell lines, with certain compounds showing significant anti-cancer potential (Ticona et al., 2020).
Anticholinesterase Activity
Some derivatives of the compound have been synthesized and evaluated for their anticholinesterase properties. These studies are crucial as they explore the potential of these compounds in treating diseases like Alzheimer's by inhibiting enzymes like acetylcholinesterase (Altıntop et al., 2012).
Structure and Reactivity Analysis
The structure and chemical reactivity of derivatives of this compound have been extensively studied. For instance, the acidity constants and protonation sites of certain derivatives have been analyzed, providing valuable information on their chemical behavior and potential applications in drug design (Duran & Canbaz, 2013).
Properties
IUPAC Name |
2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-15-24-25-20(29-15)23-19(27)14-28-21-22-12-18(17-10-6-3-7-11-17)26(21)13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOZDRANKDFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.